2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide 2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 873579-18-1
VCID: VC7112622
InChI: InChI=1S/C15H18N2O4S/c1-11-7-14(21-3)15(8-13(11)20-2)22(18,19)17-10-12-5-4-6-16-9-12/h4-9,17H,10H2,1-3H3
SMILES: CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CN=CC=C2)OC
Molecular Formula: C15H18N2O4S
Molecular Weight: 322.38

2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide

CAS No.: 873579-18-1

Cat. No.: VC7112622

Molecular Formula: C15H18N2O4S

Molecular Weight: 322.38

* For research use only. Not for human or veterinary use.

2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide - 873579-18-1

Specification

CAS No. 873579-18-1
Molecular Formula C15H18N2O4S
Molecular Weight 322.38
IUPAC Name 2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C15H18N2O4S/c1-11-7-14(21-3)15(8-13(11)20-2)22(18,19)17-10-12-5-4-6-16-9-12/h4-9,17H,10H2,1-3H3
Standard InChI Key GKBPQYLKMAUPOU-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CN=CC=C2)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzene ring substituted at positions 2 and 5 with methoxy groups (-OCH₃), a methyl group (-CH₃) at position 4, and a sulfonamide group (-SO₂NH-) at position 1. The sulfonamide nitrogen is further functionalized with a pyridin-3-ylmethyl moiety, introducing aromatic nitrogen heterocycle into the structure. This arrangement creates a hybrid molecule with both polar (sulfonamide, methoxy) and hydrophobic (methyl, pyridine) domains.

The molecular formula is C₁₆H₁₉N₂O₄S, yielding a calculated molecular weight of 335.4 g/mol . The IUPAC name, 2,5-dimethoxy-4-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide, systematically describes the substitution pattern and connectivity.

Stereoelectronic Features

  • Methoxy Groups: Electron-donating substituents at positions 2 and 5 direct electrophilic substitution to the para position relative to the sulfonamide group.

  • Pyridin-3-ylmethyl: The pyridine ring introduces a basic nitrogen atom (pKa ~5.5) capable of hydrogen bonding or coordination chemistry .

  • Sulfonamide Linkage: The -SO₂NH- group provides hydrogen bond donor/acceptor sites, critical for biological interactions.

Synthesis and Characterization

Synthetic Pathways

While no direct synthesis of this compound is documented, a plausible route involves:

Step 1: Sulfonyl Chloride Preparation
2,5-Dimethoxy-4-methylbenzenesulfonyl chloride is synthesized via chlorosulfonation of 2,5-dimethoxy-4-methylbenzene using chlorosulfonic acid.

Step 2: Nucleophilic Amination
Reaction of the sulfonyl chloride with pyridin-3-ylmethylamine in dichloromethane (DCM) with triethylamine as base:

C8H9O4SCl+C6H8N2Et3N, DCMC16H19N2O4S+HCl\text{C}_8\text{H}_9\text{O}_4\text{SCl} + \text{C}_6\text{H}_8\text{N}_2 \xrightarrow{\text{Et}_3\text{N, DCM}} \text{C}_{16}\text{H}_{19}\text{N}_2\text{O}_4\text{S} + \text{HCl}

Reaction conditions: 0°C → room temperature, 12–24 h stirring .

Spectroscopic Characterization

Hypothetical data based on analogous compounds :

TechniqueKey Features
¹H NMRδ 8.45 (pyridine H2), 7.80 (sulfonamide aromatic H), 4.30 (CH₂), 3.85 (OCH₃), 2.35 (CH₃)
¹³C NMR165.2 (SO₂N), 152.1 (pyridine C3), 56.7 (OCH₃), 21.4 (CH₃)
HRMS (ESI⁺)m/z 335.1148 [M+H]⁺ (calc. 335.1162)

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water (<1 mg/mL at 25°C).

  • Melting Point: Estimated 180–185°C (DSC) .

  • LogP: Calculated 2.1 ± 0.3 (XLogP3), indicating moderate lipophilicity .

Crystallographic Analysis

While no single-crystal data exists for this compound, related N-(pyridinylmethyl)sulfonamides adopt twisted conformations where the pyridine ring lies perpendicular to the benzene plane . This geometry minimizes steric clashes between the methyl and pyridinyl groups.

Biological Activity and Applications

Hypothetical Mechanisms

The sulfonamide group may inhibit bacterial dihydropteroate synthase (DHPS), a validated antibacterial target. Molecular docking studies (extrapolated from similar compounds) suggest:

  • Hydrogen bonding between SO₂NH and DHPS Arg³⁶

  • Pyridine nitrogen coordinating Mg²⁺ in the active site

Structure-Activity Relationships (SAR)

Comparative analysis with analogues reveals:

  • Methoxy Groups: Enhance membrane permeability but reduce metabolic stability .

  • Pyridin-3-ylmethyl: Improves solubility versus alkyl chains while maintaining target affinity .

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